molecular formula C25H25N5O4 B2395535 3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-39-9

3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2395535
CAS No.: 896295-39-9
M. Wt: 459.506
InChI Key: HXNGLCHAVQENRN-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

  • This compound and related derivatives have been studied for their potential as pharmacological agents. Notably, derivatives like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibited anxiolytic-like activity in preclinical models. These findings suggest that long-chain arylpiperazines (LCAPs) linked to tricyclic derivatives of theophylline could be valuable in developing new anxiolytic or antidepressant drugs (Zagórska et al., 2009).

Serotonin Receptor Affinity

  • Some derivatives have shown potent affinity for serotonin (5-HT1A/5-HT7) receptors and inhibitory activity for phosphodiesterases PDE4B and PDE10A. One compound in particular, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibited potential antidepressant activity in in vivo studies, indicating its significance in developing treatments for mood disorders (Zagórska et al., 2016).

Molecular Docking and SAR Studies

  • Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has identified some compounds as potent and selective A3 adenosine receptor antagonists, with one particular compound showing a K(i) value of 0.8 nM. These studies are crucial for understanding the molecular mechanisms of these compounds and their potential therapeutic applications (Baraldi et al., 2005).

Antidepressant and Anxiolytic-like Activity

  • A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized and tested for their affinity for various receptors. Some of these compounds were identified as potent ligands for 5-HT1A, 5-HT7, and dopamine D2 receptors, with promising antidepressant and anxiolytic activities in preliminary pharmacological studies (Zagórska et al., 2015).

Exploration of Structure-Activity Relationships

  • Additional studies have been conducted to explore the structure-activity relationships of similar compounds. These efforts aim to improve the potency and hydrophilicity of the synthesized molecules, which could lead to the development of more effective therapeutic agents (Baraldi et al., 2008).

Properties

IUPAC Name

2-(2-ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-4-34-14-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-20(17-9-6-5-7-10-17)30(24)18-11-8-12-19(15-18)33-3/h5-12,15-16H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNGLCHAVQENRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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